molecular formula C11H22ClN3 B12350692 isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1856097-08-9

isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B12350692
CAS No.: 1856097-08-9
M. Wt: 231.76 g/mol
InChI Key: XHFJDUWYZADRJI-UHFFFAOYSA-N
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Description

Isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is an organic compound with the molecular formula C11H22ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of isobutylamine with a pyrazole derivative. One common method involves the alkylation of 1-isopropyl-1H-pyrazole-3-carbaldehyde with isobutylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

Isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine
  • (1-Isobutyl-1H-pyrazol-3-yl)methyl]propylamine

Uniqueness

Isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ringCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

1856097-08-9

Molecular Formula

C11H22ClN3

Molecular Weight

231.76 g/mol

IUPAC Name

2-methyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C11H21N3.ClH/c1-9(2)7-12-8-11-5-6-14(13-11)10(3)4;/h5-6,9-10,12H,7-8H2,1-4H3;1H

InChI Key

XHFJDUWYZADRJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NN(C=C1)C(C)C.Cl

Origin of Product

United States

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